N-(2-(2-Methylthiazol-5-YL)ethyl)benzamide
Overview
Description
“N-(2-(2-Methylthiazol-5-YL)ethyl)benzamide” is a biochemical compound with the molecular formula C13H14N2OS and a molecular weight of 246.33 . It is used for proteomics research .
Molecular Structure Analysis
The InChI code for “N-(2-(2-Methylthiazol-5-YL)ethyl)benzamide” is 1S/C13H14N2OS/c1-10-15-9-12(17-10)7-8-14-13(16)11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H,14,16) .Scientific Research Applications
Treatment of Vascular Dementia
- Summary of the Application : This compound has been used in research related to vascular dementia (VaD). Hypertension reduces the bioavailability of vascular nitric oxide (NO) and contributes to the onset of VaD .
- Methods of Application : In the study, VaD rats were induced by the permanent occlusion of bilateral common carotid arteries model related to spontaneous hypertension (SHR-2VO). The compound, referred to as W1302, was administered for 4 weeks at a dosage of 10 mg/Kg/day .
- Results or Outcomes : The treatment with W1302 showed improvement in the spatial learning and memory deficits in SHR-2VO rats compared with nimodipine, a commonly used drug, with slightly lower systolic blood pressure (SBP). W1302 treatment significantly increased NO and cGMP production, restored mitochondrial membrane potential, and attenuated oxidative stress as evidenced by increasing ATP production and reducing malondialdehyde (MDA) levels in the brain .
Antioxidant
- Summary of the Application : Thiazole derivatives have been found to exhibit antioxidant properties .
- Methods of Application : The antioxidant properties of thiazole derivatives can be evaluated using various in vitro assays such as DPPH radical scavenging assay, ABTS radical cation decolorization assay, FRAP assay, etc .
- Results or Outcomes : Thiazole derivatives have shown promising results in these assays, indicating their potential as antioxidants .
Anti-inflammatory
- Summary of the Application : Thiazole derivatives have been used as anti-inflammatory agents .
- Methods of Application : The anti-inflammatory activity of thiazole derivatives can be evaluated using various in vivo models such as carrageenan-induced paw edema model, cotton pellet granuloma model, etc .
- Results or Outcomes : Thiazole derivatives have shown significant anti-inflammatory activities in these models .
Antimicrobial
- Summary of the Application : Thiazole derivatives have been used as antimicrobial agents .
- Methods of Application : The antimicrobial activity of thiazole derivatives can be evaluated using various in vitro assays such as disk diffusion method, broth dilution method, etc .
- Results or Outcomes : Thiazole derivatives have shown significant antimicrobial activities against various bacteria and fungi .
Antihypertensive
- Summary of the Application : Thiazole derivatives have been found to exhibit antihypertensive activity .
- Methods of Application : The antihypertensive activity of thiazole derivatives can be evaluated using various in vivo models such as the spontaneously hypertensive rat model .
- Results or Outcomes : Thiazole derivatives have shown significant antihypertensive activities in these models .
Anticonvulsant
- Summary of the Application : Thiazole derivatives have been used as anticonvulsant agents .
- Methods of Application : The anticonvulsant activity of thiazole derivatives can be evaluated using various in vivo models such as the maximal electroshock seizure model, the pentylenetetrazole-induced seizure model, etc .
- Results or Outcomes : Thiazole derivatives have shown significant anticonvulsant activities in these models .
Safety And Hazards
properties
IUPAC Name |
N-[2-(2-methyl-1,3-thiazol-5-yl)ethyl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c1-10-15-9-12(17-10)7-8-14-13(16)11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXWJWLMSNWHXKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(S1)CCNC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-Methylthiazol-5-YL)ethyl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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